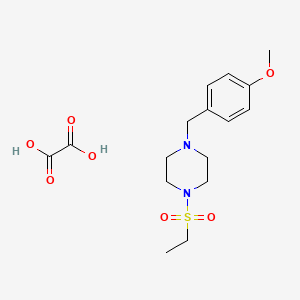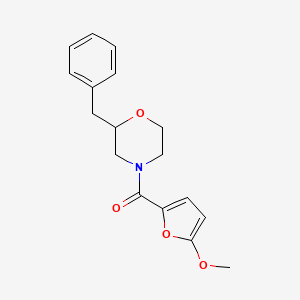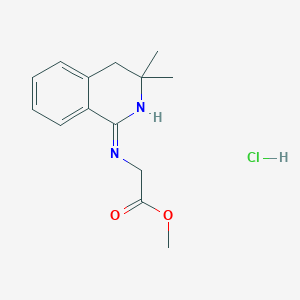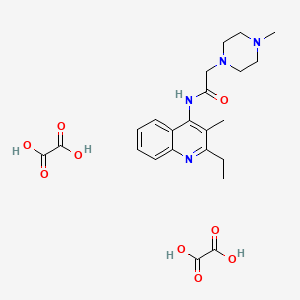
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FOBC or NFM-OH, and it has been found to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of FOBC is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell growth. FOBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, FOBC may be able to prevent the expression of genes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
FOBC has been found to have interesting biochemical and physiological effects. In addition to its anti-cancer properties, FOBC has been shown to have anti-inflammatory effects. FOBC has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of FOBC is its potential as a fluorescent probe for imaging cancer cells. FOBC has been shown to have high selectivity for cancer cells, which makes it a promising tool for cancer imaging. However, FOBC has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. FOBC also has a relatively short half-life, which may limit its use in certain applications.
将来の方向性
There are several future directions for FOBC research. One area of interest is in the development of FOBC-based therapies for cancer. FOBC has been shown to have anti-tumor effects in vivo, and it may be possible to develop FOBC-based drugs that can be used to treat cancer. Another area of interest is in the development of new imaging techniques using FOBC. FOBC has been shown to have high selectivity for cancer cells, and it may be possible to use FOBC-based imaging to detect cancer at an early stage. Finally, there is also interest in the development of new synthesis methods for FOBC, which may allow for the production of larger quantities of FOBC with higher purity.
In conclusion, FOBC is a promising compound that has potential applications in scientific research, particularly in the field of cancer research. The synthesis method for FOBC has been optimized to produce high yields of FOBC with high purity. FOBC has been found to have interesting biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. While FOBC has some limitations for lab experiments, there are several future directions for FOBC research, including the development of FOBC-based therapies for cancer and new imaging techniques using FOBC.
合成法
The synthesis of FOBC involves several steps, including the reaction of 3-fluoro-2-methylaniline with ethyl oxalyl chloride to form an intermediate. This intermediate is then reacted with 2-aminophenol to form FOBC. The synthesis process has been optimized to produce high yields of FOBC with high purity.
科学的研究の応用
FOBC has been found to have potential applications in scientific research. One of the main areas of interest is in the field of cancer research. FOBC has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-tumor effects in vivo. FOBC has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
特性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-9-11(17)3-2-4-12(9)19-16(21)10-5-6-14-13(7-10)18-15(20)8-22-14/h2-7H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHVGFRBZYNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B6029627.png)


![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029647.png)

![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)

![5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6029694.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)
![N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B6029719.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)morpholine](/img/structure/B6029725.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6029729.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6029739.png)